molecular formula C9H11ClN2O2 B13974220 1-(2-Chloroethoxy)-3-phenylurea CAS No. 33024-77-0

1-(2-Chloroethoxy)-3-phenylurea

Cat. No.: B13974220
CAS No.: 33024-77-0
M. Wt: 214.65 g/mol
InChI Key: XZWAFBFEKRSVME-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) and Phenylurea Chemical Scaffolds in Research

The urea moiety, characterized by a carbonyl group flanked by two amino groups, is a fundamental building block in both biological systems and synthetic chemistry. Its ability to form strong hydrogen bonds and its structural rigidity make it a privileged scaffold in medicinal chemistry and materials science. frontiersin.orgnih.gov When one of the amino groups is substituted with a phenyl ring, the resulting phenylurea scaffold gains enhanced lipophilicity and the potential for a wide range of electronic and steric modifications. researchgate.net This adaptability has made phenylurea derivatives a subject of intense research, leading to the development of numerous bioactive molecules. nih.govchemicalbook.com These compounds are investigated for a multitude of applications, from therapeutic agents to highly specific herbicides. chemicalbook.comresearchgate.net

The versatility of the phenylurea structure allows for the introduction of various substituents, which can fine-tune the compound's physicochemical properties and biological activity. This has led to the creation of extensive libraries of phenylurea derivatives for screening in drug discovery and agrochemical research. mdpi.com

Historical Context of Phenylurea Compound Development in Specific Research Disciplines

The development of phenylurea compounds has a rich history rooted in the expansion of chemical industries post-1945. In agriculture, phenylureas emerged as a significant class of herbicides in the 1950s, developed by companies like DuPont. researchgate.net Compounds such as diuron (B1670789) and linuron (B1675549) became widely used for their ability to inhibit photosynthesis in weeds, offering selective control in various crops. researchgate.netresearchgate.netnies.go.jp

In the realm of medicinal chemistry, the journey of urea-based compounds began even earlier, with the development of suramin, a complex urea derivative, for treating tropical diseases. frontiersin.org In subsequent decades, the phenylurea scaffold became a cornerstone in the design of kinase inhibitors for cancer therapy. frontiersin.org More recently, research has focused on N-aryl-N'-(2-chloroethyl)ureas (CEUs) as potential antimitotic and antineoplastic agents. nih.govresearchgate.netulaval.ca These compounds have shown promise in overcoming some of the limitations of existing cancer chemotherapies. ulaval.ca Phenylurea derivatives have also been explored for other therapeutic applications, including as antidiabetic agents, β2-adrenoreceptor agonists, and insecticides. nih.govnih.goviglobaljournal.com

Structural Elucidation and Naming Conventions of 1-(2-Chloroethoxy)-3-phenylurea

The compound this compound is a distinct molecule within the broader class of phenylurea derivatives. Its name is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukacdlabs.com

The name can be deconstructed as follows:

Urea : This is the parent structure, a carbonic diamide. quora.comvedantu.com

Phenyl : A phenyl group (C₆H₅) is attached to one of the nitrogen atoms of the urea core. Following IUPAC conventions, this nitrogen is designated as position 3 (or N'). acdlabs.com

1-(2-Chloroethoxy) : An ethoxy group (-O-CH₂CH₂) with a chlorine atom at the second carbon position is attached to the other nitrogen of the urea core, designated as position 1 (or N).

Therefore, the name "this compound" precisely describes the connectivity of the atoms within the molecule. The structure consists of a central urea moiety, with one nitrogen atom connected to a phenyl ring and the other to a 2-chloroethoxy group.

Interactive Data Table: Structural and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
IUPAC Name This compound
Core Scaffold Phenylurea
Key Substituents Phenyl group, 2-Chloroethoxy group

Significance of the Chloroethoxy Moiety within Phenylurea Chemistry

The introduction of a chloroethoxy group to the phenylurea scaffold is of significant chemical and biological interest. Specifically, the N'-(2-chloroethyl) moiety in the related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is crucial for their biological activity. nih.govresearchgate.net This group imparts alkylating properties to the molecule, allowing it to form covalent bonds with biological macromolecules. nih.govulaval.ca

In the context of anticancer research, the 2-chloroethyl group is a key pharmacophore that enables these compounds to act as selective alkylating agents. nih.gov Unlike traditional DNA-damaging alkylating agents, some CEUs have been shown to selectively alkylate the protein tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The "chloroethoxy" moiety in this compound is structurally similar and is expected to confer comparable reactivity, making it a potential candidate for similar biological investigations. The presence of the oxygen atom in the ethoxy group may influence the compound's solubility, polarity, and metabolic stability compared to a simple chloroethyl group.

Scope and Objectives of Academic Inquiry into this compound

While specific research focusing exclusively on this compound is not extensively documented, academic inquiry into the broader class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) provides a clear framework for its potential investigation. The primary objectives of research in this area are multifaceted:

Synthesis and Optimization: A major goal is the synthesis of novel analogues to build libraries for biological screening. ulaval.canih.gov This includes modifying the substituents on the phenyl ring to enhance potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how different chemical groups on the phenylurea scaffold influence biological activity. nih.govnih.gov For instance, studies have shown that the type and position of substituents on the phenyl ring can significantly impact the cytotoxicity of CEUs. nih.gov

Mechanism of Action Studies: Researchers aim to elucidate the precise molecular mechanisms by which these compounds exert their effects. For CEUs, this includes confirming their interaction with targets like tubulin and understanding how they induce cell death. researchgate.netulaval.ca

Development of Novel Therapeutics: The ultimate goal of much of this academic inquiry is the development of new and more effective drugs, particularly for cancer treatment. researchgate.netulaval.ca The unique mechanism of action of some CEUs makes them attractive candidates for overcoming drug resistance seen with other chemotherapeutic agents. ulaval.ca

Given these objectives, academic inquiry into this compound would likely focus on its synthesis, characterization, and evaluation as a potential antineoplastic agent, with a particular interest in the role of the chloroethoxy group in its biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33024-77-0

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

1-(2-chloroethoxy)-3-phenylurea

InChI

InChI=1S/C9H11ClN2O2/c10-6-7-14-12-9(13)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13)

InChI Key

XZWAFBFEKRSVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NOCCCl

Origin of Product

United States

Synthetic Methodologies for 1 2 Chloroethoxy 3 Phenylurea and Analogues

Classical Synthetic Routes to Phenylurea Structures

The formation of the urea (B33335) moiety is a critical step in the synthesis of 1-(2-Chloroethoxy)-3-phenylurea. Several classical methods are widely employed for this purpose, each with its own set of advantages and limitations. These methods often involve the reaction of an isocyanate with an amine, or the use of phosgene (B1210022) or its surrogates to create the carbonyl bridge between two nitrogen atoms.

Reactions Involving Isocyanates and Amines

The reaction between an isocyanate and an amine is one of the most common and efficient methods for the synthesis of ureas. nih.govresearchgate.net This reaction is typically straightforward and high-yielding. The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine to form the stable urea linkage. researchgate.net

In the context of synthesizing phenylurea derivatives, this would involve the reaction of a phenyl isocyanate with an appropriate amine or an aniline (B41778) derivative with a suitable isocyanate. For instance, the synthesis of various aryl urea derivatives has been achieved by reacting aryl amines with aryl isocyanates. asianpubs.org The isocyanate intermediates themselves are often prepared from the corresponding amines using reagents like triphosgene. asianpubs.org

The reactivity of isocyanates with amines is generally high, with reactions involving primary aliphatic amines and aromatic isocyanates proceeding very rapidly. umn.edu The reaction conditions can be influenced by the nature of the solvent and the presence of catalysts.

A variety of N-substituted ureas, including mono-, di-, and cyclic derivatives, can be synthesized in good to excellent yields through the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification. rsc.orgrsc.org This method has also been shown to be scalable for the production of commercially significant molecules. rsc.org

Carbonyldiimidazole-Mediated Approaches

N,N'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for the synthesis of ureas. nih.govkoreascience.kr CDI acts as a carbonyl group donor and reacts with amines to form ureas, with the byproduct being imidazole, which is easily removable. koreascience.kr This method is particularly useful for preparing a wide range of organic compounds containing carbonyl functional groups. koreascience.krkoreascience.kr

The reaction of CDI with two equivalents of a disubstituted aniline has been shown to form a urea compound. koreascience.krkoreascience.kr However, the reaction with a mono-substituted aniline may lead to intramolecular ring formation, resulting in a benzimidazolone. koreascience.krkoreascience.kr A one-pot protocol using CDI in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been developed for the synthesis of urea-tethered glycoconjugates, which circumvents the need to isolate reactive glycosyl isocyanates. thieme-connect.com

Furthermore, a straightforward, one-pot synthesis of both symmetrical and unsymmetrical ureas has been achieved using CDI and zinc metal. bohrium.com This method is suitable for various types of amines and provides good to excellent yields. bohrium.comresearchgate.net

Phosgene or Phosgene-Surrogate Methods

Historically, phosgene (COCl2) has been a key reagent for the synthesis of ureas. nih.govrsc.orgresearchgate.net It reacts with amines to form an isocyanate intermediate, which then reacts with another amine to yield the urea. nih.gov However, due to the high toxicity of phosgene, its use is often replaced by safer alternatives. rsc.orgresearchgate.net

Triphosgene, a stable crystalline solid, is a widely used phosgene substitute. nih.gov It can be used to generate the key urea functional group directly. researchgate.net For example, the synthesis of urea-based inhibitors of prostate-specific membrane antigen (PSMA) often involves the formation of an isocyanate intermediate from an amino acid using triphosgene. nih.gov This intermediate then reacts with another amine to form the urea bond. nih.gov

Other phosgene surrogates include bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and 1,1-carbonylbisbenzotriazole. rsc.org These reagents are generally safer to handle and store. rsc.org

Targeted Synthesis of this compound Precursors

To synthesize the specific compound this compound, the key precursors, namely 2-chloroethyl isocyanate and a suitable phenylamine (aniline), must be prepared.

Preparation of 2-Chloroethylisocyanates

2-Chloroethyl isocyanate is a crucial reagent in the synthesis of various biologically active compounds, including nitrosoureas used in cancer treatment. nih.gov It can be synthesized from a corresponding acid through a process involving the formation of an isocyanate from an acid. chemicalbook.com A general procedure involves treating the acid with diphenylphosphoryl azide (B81097) and triethylamine (B128534) in a solvent like toluene. chemicalbook.com

The properties of 2-chloroethyl isocyanate are well-documented, with a boiling point of 141-142 °C. chemicalbook.comsigmaaldrich.com It is a stable but moisture-sensitive compound. chemicalbook.com

Synthesis of Substituted Anilines

The synthesis of substituted anilines can be achieved through various methods depending on the desired substituents on the phenyl ring. For instance, nitration of a substituted benzene (B151609) followed by reduction of the nitro group is a common route to substituted anilines.

The reactivity of substituted anilines in urea formation can be influenced by the nature and position of the substituents. For example, in carbonyldiimidazole-mediated synthesis, the reaction of CDI with ortho-substituted anilines has been studied to understand the formation of either ureas or benzimidazolones. koreascience.krkoreascience.kr

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of this compound, several advanced strategies can be employed to achieve these goals. These include one-pot procedures that combine multiple reaction steps, the use of catalysts to enhance reaction rates and selectivity, and solvent-free methods that offer environmental and economic benefits.

One-Pot Synthetic Procedures

A common method for generating isocyanates in situ is the Curtius, Hofmann, or Lossen rearrangement. organic-chemistry.org Another practical approach involves the use of a phosgene equivalent, such as triphosgene, which is safer to handle than phosgene gas. acs.org In a typical one-pot procedure, a protected amine can be converted to the corresponding isocyanate, which then reacts with the desired amine to form the urea. nih.gov For the synthesis of this compound, this would involve the reaction of phenyl isocyanate with 2-chloroethoxyamine in a suitable solvent.

A representative one-pot procedure could be as follows: Phenyl isocyanate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere. To this solution, 2-chloroethoxyamine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The product, this compound, can then be isolated by removal of the solvent and subsequent purification.

Catalyst-Mediated Reactions

Catalysts play a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing reaction rates and often improving selectivity. Various catalysts can be employed in the synthesis of ureas. For instance, the formation of ureas from amines and carbon dioxide can be catalyzed by transition metal complexes. acs.org Ruthenium pincer complexes have been shown to catalyze the direct synthesis of ureas from methanol (B129727) and an amine, producing hydrogen gas as the only byproduct. organic-chemistry.org

In the context of synthesizing this compound, a catalyst can be used to facilitate the coupling of phenyl isocyanate and 2-chloroethoxyamine. While the reaction can proceed without a catalyst, certain bases or organometallic compounds can accelerate the process. For example, tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to catalyze the reaction between isocyanates and alcohols, and a similar catalytic effect can be expected for the reaction with amines.

Recent developments have also highlighted the use of copper salts to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.com Another innovative catalyst-mediated approach involves the use of phenyliodine diacetate (PhI(OAc)₂) to promote the coupling of amides and amines, offering a metal-free alternative for urea synthesis. mdpi.com

Solvent-Free Synthesis

Solvent-free synthesis, also known as solid-state or neat reaction, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic compounds (VOCs). These reactions can lead to improved yields, shorter reaction times, and easier product isolation.

The synthesis of this compound can potentially be achieved under solvent-free conditions by mixing phenyl isocyanate and 2-chloroethoxyamine at a controlled temperature. The reaction would proceed by direct contact of the neat reactants. In some cases, gentle heating may be required to initiate the reaction or to melt one of the reactants to ensure proper mixing. The exothermic nature of the reaction between an isocyanate and an amine needs to be carefully managed to prevent overheating and potential side reactions.

An example of a solvent-free approach is the melt condensation of amines with urea at elevated temperatures, which proceeds through the in situ formation of isocyanic acid. rsc.org This methodology has been successfully applied to the synthesis of polyureas and could be adapted for small molecule synthesis. rsc.org The primary advantage of this method is the elimination of solvent, which simplifies the work-up procedure, often requiring only purification of the final product.

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. For a moderately polar compound like this compound, several chromatographic methods are suitable.

Flash Column Chromatography: This is a common and efficient method for purifying multi-gram quantities of a compound. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the desired product from impurities. For phenylurea derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is often effective. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. For the purification and analysis of phenylurea compounds, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govnewpaltz.k12.ny.uschromatographyonline.com

Table 1: Typical HPLC Parameters for Phenylurea Analysis
ParameterCondition
Stationary PhaseC18 (octadecylsilyl) or Cyano (CN)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis (typically at 210-254 nm)
Flow Rate0.5 - 1.5 mL/min

The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. springernature.com Elution is typically achieved by increasing the proportion of the organic solvent in the mobile phase over time (gradient elution). springernature.com

Spectroscopic and Spectrometric Confirmation of Molecular Structure

Once purified, the molecular structure of this compound is confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. pdx.edutau.ac.ilcompoundchem.comyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
AtomPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.0 - 7.5118 - 140
NH (phenyl side)~8.5 (broad singlet)-
NH (ethoxy side)~6.5 (broad singlet)-
-O-CH₂-~3.8~70
-CH₂-Cl~3.7~43
C=O (urea)-~155

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure through analysis of the fragmentation pattern. For this compound, the molecular ion peak would be expected, along with characteristic isotopic peaks due to the presence of chlorine.

Table 3: Expected Mass Spectrometry Fragments for this compound
FragmentExpected m/z
[M]+ (³⁵Cl)214
[M]+ (³⁷Cl)216
[M - Cl]+179
[C₆H₅NCO]+119
[C₆H₅NH₂]+•93
[C₂H₄Cl]+63

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the urea, the C=O stretching of the urea, and the C-O and C-Cl stretching vibrations.

Structure Activity Relationship Sar Investigations of Phenylurea Derivatives with Chloroethoxy Substituents

General Principles of SAR in Phenylurea Chemistry

The biological activity of phenylurea compounds is governed by the interplay of three main structural components: the phenyl ring, the urea (B33335) bridge, and the substituents on both the phenyl ring and the terminal nitrogen of the urea.

The Phenylurea Core: The central phenylurea moiety is crucial for activity. The urea group itself is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets through its N-H protons (donors) and carbonyl oxygen (acceptor). researchgate.netmdpi.com These interactions are often essential for anchoring the molecule within a receptor's binding site. researchgate.net The phenyl ring provides a scaffold for substitution and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in target proteins. researchgate.net

Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring significantly modulate activity.

Positional Influence: There is often a strong preference for substitution at the para- (4-) position of the phenyl ring. researchgate.netresearchgate.net In many cases, ortho- (2-) and meta- (3-) substituted derivatives show reduced or no activity, which can be attributed to steric hindrance or an unfavorable orientation within the binding pocket. researchgate.netresearchgate.net

Nature of Substituents: The electronic properties of the substituents (electron-donating or electron-withdrawing) and their size (steric bulk) are critical. Halogen atoms, particularly chlorine, are common substituents that have been shown to influence activity. researchgate.netnih.gov For instance, in some series, derivatives containing a chloro group exhibit potent activity. nih.gov

Conformational Analysis and Molecular Geometry Influencing Activity

The three-dimensional shape and flexibility of phenylurea derivatives are key determinants of their biological function. The ability of a molecule to adopt a specific low-energy conformation that is complementary to its binding site is essential for effective interaction.

Steric hindrance plays a significant role in the SAR of phenylureas. The reduced activity of ortho-substituted phenylureas is a classic example of a steric effect, where a bulky group near the urea linkage prevents the molecule from achieving the optimal conformation for binding. researchgate.net Similarly, excessively bulky substituents at other positions can lead to a loss of activity if they cannot be accommodated within the target's binding pocket. nih.gov The introduction of unsaturated groups or ring systems can create more structurally rigid analogs, which can sometimes lead to increased selectivity and potency by reducing the entropic penalty of binding. biomedres.us

Impact of the Chloroethoxy Chain on Specific Molecular Interactions

The 1-(2-Chloroethoxy)-3-phenylurea molecule possesses a unique N'-substituent, the chloroethoxy chain (-O-CH2-CH2-Cl), which can participate in several types of molecular interactions that influence its biological profile.

The chloroethoxy group introduces a combination of features:

Hydrogen Bond Acceptor: The ether oxygen atom is electronegative and can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor groups (like N-H or O-H) on a biological target. mdpi.comnih.gov Cyclic ethers are known to be stronger acceptors than acyclic ones, but the ether linkage in the chloroethoxy chain still provides a key potential interaction point. nih.gov

Halogen Effects: The terminal chlorine atom significantly influences the properties of the substituent. As an electron-withdrawing group, it alters the electronic distribution across the chain. nih.gov More importantly, chlorine can participate in halogen bonding, an attractive non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein (such as a carbonyl oxygen or an aromatic ring). The incorporation of halogen atoms into a drug molecule is a common strategy to enhance properties like cell membrane permeability and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Phenylurea Bioactivity (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive bioactivity. For phenylurea derivatives, QSAR studies have been applied to various non-clinical endpoints, including herbicidal activity, antimalarial potency, and environmental fate. researchgate.netnih.gov

Key molecular descriptors used in phenylurea QSAR models often include:

Lipophilicity: Typically represented by LogP (the logarithm of the octanol-water partition coefficient), this descriptor is a measure of a compound's hydrophobicity. It is frequently a key driver of activity, influencing membrane permeability and interaction with hydrophobic binding pockets. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule or its substituents. Parameters like Hammett constants or calculated atomic charges can quantify the effects of electron-donating or electron-withdrawing groups on binding interactions.

Topological and Steric Descriptors: These parameters describe the size, shape, and branching of the molecule. Molar refractivity (MR) and steric parameters (like Taft's Es) are common examples.

Quantum Chemical Descriptors: Calculated properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and polarizability can provide deep insights into a molecule's reactivity and interaction potential. nih.gov

A QSAR study on a series of phenylurea herbicides, for example, might reveal that herbicidal activity is positively correlated with LogP and the presence of an electron-withdrawing group on the phenyl ring, while being negatively correlated with the size of the N'-alkyl substituent. researchgate.net These models provide a quantitative framework for the general SAR principles, allowing for more precise predictions and rational design of new compounds. mdpi.com

Table 1: Examples of Descriptors Used in Phenylurea QSAR Studies

Descriptor TypeExample DescriptorProperty MeasuredRelevance to BioactivityReference
Lipophilicity LogP / cLogPHydrophobicityMembrane permeability, hydrophobic interactions nih.govresearchgate.net
Quantum Chemical Polarisability (α)Deformability of electron cloudStrength of van der Waals interactions nih.gov
Electronic Dipole MomentMolecular polarityStrength of electrostatic interactions researchgate.net
Topological SpMax2_BhpBarysz matrix eigenvalueRelated to molecular size and polarizability nih.gov

Computational SAR Studies (e.g., CoMFA, CoMSIA) for Specific Phenylurea Applications

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the spatial arrangement of molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques used to correlate the 3D properties of molecules with their biological activities. These methods generate contour maps that visualize the regions in space where specific properties are favorable or unfavorable for activity.

These techniques have been successfully applied to various classes of phenylurea derivatives:

Herbicides: CoMFA has been used to study phenylurea herbicides that inhibit photosystem II. researchgate.netcambridge.org The resulting models generate contour maps showing where steric bulk (green contours) and positive electrostatic potential (blue contours) are favorable for activity, and conversely, where steric bulk (yellow contours) and negative potential (red contours) are unfavorable. These maps provide a clear visual guide for designing more potent herbicides.

Immunoassays: 3D-QSAR models have been developed to understand the interaction between phenylurea herbicides and the antibodies used in immunoassays. plos.org One study found that for a monoclonal antibody, the interaction could be effectively described using CoMFA, yielding a predictive model with a q² value of 0.566. plos.org

Enzyme Inhibitors: CoMFA and CoMSIA have been mentioned in the context of designing phenylurea derivatives as inhibitors for various enzymes. For instance, studies on N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives as anti-inflammatory agents have utilized these methods to generate contour maps guiding further optimization. researchgate.net

Table 2: Examples of 3D-QSAR Studies on Phenylurea Derivatives

ApplicationMethodKey FindingsStatistical Parameters (Example)Reference
Herbicides (PSII Inhibitors) CoMFAIdentified key steric and electrostatic fields around the molecule that govern inhibitory activity.Not specified in abstract researchgate.netcambridge.org
Immunoassay Recognition 3D-QSAR (CoMFA)Described the specific molecular interaction fields necessary for monoclonal antibody recognition.q² = 0.566 plos.org
Anti-inflammatory Agents CoMFA, CoMSIAGenerated contour maps to guide the design of new N-phenylurea derivatives.Not specified in abstract researchgate.net
Insecticides CoMFA, CoMSIAUsed in the design of potential insect growth inhibitors against Aedes aegypti.Not specified in abstract mdpi.com

These computational studies provide powerful, predictive models that translate complex structure-activity data into intuitive 3D maps, accelerating the discovery and optimization of new, active phenylurea compounds for a range of applications.

Mechanistic Investigations of 1 2 Chloroethoxy 3 Phenylurea in Defined Biological Systems Non Clinical

Elucidation of Molecular Binding Mechanisms with Target Biomacromolecules (e.g., Enzymes, Receptors)

Research into the molecular interactions of chloroethylurea derivatives points towards a significant binding affinity for specific biomacromolecules, most notably tubulin. While direct binding studies on 1-(2-Chloroethoxy)-3-phenylurea are not extensively documented, the activities of structurally related 1-aryl-3-(2-chloroethyl)ureas (CEUs) provide a strong model for its mechanism. These compounds are recognized for their ability to covalently bind to β-tubulin. This interaction is thought to be an alkylation reaction, where the electrophilic 2-chloroethyl group of the urea (B33335) derivative forms a covalent bond with nucleophilic residues on the β-tubulin subunit.

Computational and experimental studies with analogous compounds have suggested that this binding occurs near the colchicine-binding site on β-tubulin. The interaction is facilitated by the lipophilic nature of the phenyl group, which helps to position the reactive chloroethyl moiety within a hydrophobic pocket, enabling the subsequent alkylation. This covalent modification of β-tubulin is a critical event that leads to the disruption of microtubule dynamics.

Inhibition Kinetics and Enzymatic Pathways Affected by this compound

The primary enzymatic pathway affected by chloroethylurea compounds, by extension including this compound, is related to microtubule-dependent processes. The covalent binding to β-tubulin effectively inhibits its proper function, leading to a disruption of microtubule polymerization and depolymerization. This is not a classical enzyme inhibition in the sense of blocking an active site that processes a substrate, but rather the incapacitation of a structural protein that is essential for various cellular functions, including mitosis and intracellular transport. The kinetics of this inhibition are likely to be time-dependent and irreversible due to the formation of a covalent bond.

Cellular Uptake and Intracellular Localization Studies in Non-Human Cells

The cellular uptake of small molecules like this compound in non-human cells is generally presumed to occur via passive diffusion across the plasma membrane, a process favored by its likely lipophilic character. The presence of the phenyl and chloroethoxy groups would contribute to its ability to traverse the lipid bilayer.

Once inside the cell, the primary intracellular localization is expected to be the cytoplasm, where it can interact with its target, the tubulin subunits. Studies on analogous chloroethylureas have demonstrated that these compounds distribute within the cell and accumulate at concentrations sufficient to exert their cytotoxic effects. The specific intracellular distribution kinetics would be influenced by factors such as the cell type and the metabolic state of the cell. There is a lack of specific studies that have utilized techniques like fluorescent labeling of this compound to visually track its uptake and precise intracellular localization in non-human cells.

Interactions with Subcellular Components (e.g., Tubulin binding for chloroethylureas)

The most well-documented interaction of chloroethylureas at the subcellular level is their binding to tubulin, a key component of the cytoskeleton. This interaction leads to the disruption of microtubule structure and function.

Key Findings on Chloroethylurea-Tubulin Interaction:

FeatureDescriptionReference
Target β-tubulin subunit of the microtubule. nih.govnih.gov
Mechanism Covalent alkylation of β-tubulin by the 2-chloroethyl group. nih.gov
Binding Site Near the colchicine-binding site on β-tubulin. nih.gov
Consequence Disruption of microtubule polymerization/depolymerization dynamics. nih.gov
Cellular Effect Arrest of the cell cycle in the G2/M phase and induction of apoptosis. nih.gov

This targeted disruption of the microtubule network has profound consequences for the cell, leading to the inhibition of cell division (antimitotic activity) and ultimately, cell death. The formation of an adduct between the chloroethylurea and β-tubulin can be detected experimentally, often observed as a shift in the molecular weight of the protein on a Western blot.

Signal Transduction Pathway Modulation in Model Organisms (Non-Human)

The disruption of the microtubule cytoskeleton by compounds such as this compound can trigger a cascade of events that modulate various signal transduction pathways. Microtubules play a crucial role in the spatial organization of signaling molecules and the trafficking of receptors and other signaling components.

The arrest of the cell cycle at the G2/M phase, a direct consequence of microtubule disruption, activates cell cycle checkpoints. This often involves the activation of signaling pathways that lead to apoptosis, or programmed cell death. Key proteins in these pathways, such as p53 and various caspases, may be upregulated or activated in response to the cellular stress induced by microtubule damage.

Furthermore, some phenylurea derivatives have been shown to influence signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases. However, specific studies detailing the comprehensive effects of this compound on the modulation of signal transduction pathways in non-human model organisms are currently limited. The primary and most well-understood signaling consequence of its likely action is the initiation of the apoptotic cascade secondary to mitotic arrest.

Supramolecular Chemistry and Materials Science Applications of Phenylurea Scaffolds

Design and Synthesis of Phenylurea-Based Receptors for Anion or Cation Recognition

Phenylurea derivatives are extensively utilized in the design of synthetic receptors for anions and, to a lesser extent, cations. The two N-H groups of the urea (B33335) moiety are excellent hydrogen bond donors, making them ideal for interacting with anionic species. The design of these receptors often involves attaching the phenylurea scaffold to other molecular platforms to create a pre-organized binding cavity that complements the shape and charge of the target ion.

The synthesis of phenylurea-based receptors, including 1-(2-Chloroethoxy)-3-phenylurea, generally follows straightforward and high-yielding synthetic routes. A common method involves the reaction of an isocyanate with a primary amine. For the synthesis of this compound, phenyl isocyanate would be reacted with 2-chloroethoxyamine. The general synthetic scheme is depicted below:

General Synthesis of Phenylurea Derivatives

Reactant 1 Reactant 2 Product

The design of phenylurea receptors for anion recognition is guided by several key principles. The affinity and selectivity for a particular anion can be tuned by modifying the electronic properties of the phenyl ring. Electron-withdrawing groups on the phenyl ring increase the acidity of the N-H protons, leading to stronger hydrogen bonds and higher binding affinities for anions. nih.gov Conversely, electron-donating groups can decrease the binding strength.

While phenylureas are primarily known as anion receptors, their functionalization with cation-binding moieties, such as crown ethers or polyether chains, can lead to ditopic receptors capable of simultaneous cation and anion recognition, or ion-pair recognition. nih.gov In such systems, the phenylurea unit binds the anion, while the other functionality coordinates the cation.

Examples of Anions and Cations Targeted by Phenylurea-Based Receptors

Ion Type Examples
Anions Chloride (Cl⁻), Acetate (B1210297) (CH₃COO⁻), Dihydrogen Phosphate (H₂PO₄⁻)

The binding events in these host-guest systems are typically studied using techniques such as ¹H NMR titration, UV-vis spectroscopy, and fluorescence spectroscopy. These methods allow for the determination of binding constants and provide insights into the binding mode.

Hydrogen Bonding Networks in Phenylurea Solid-State Structures

In the solid state, phenylurea derivatives self-assemble through extensive hydrogen bonding networks. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This donor-acceptor pattern leads to the formation of characteristic supramolecular motifs.

A prevalent motif in the crystal structures of many N,N'-disubstituted ureas is the one-dimensional "tape" or "ribbon" structure. In this arrangement, molecules are linked by bifurcated N-H···O hydrogen bonds, where each carbonyl oxygen accepts hydrogen bonds from two N-H groups of two different neighboring molecules. This creates a robust and linear assembly.

The planarity and conformation of the phenylurea molecule also play a significant role in the resulting solid-state architecture. The dihedral angle between the phenyl ring and the urea plane can vary, affecting the directionality of the intermolecular interactions. In many diaryl ureas, a twisted conformation is observed, which still allows for the formation of the typical urea tape motif. nih.gov

Common Hydrogen Bonding Parameters in Phenylurea Structures

Interaction Typical Distance (Å) Typical Angle (°)
N-H···O 2.8 - 3.2 150 - 180

The study of these hydrogen bonding networks is crucial for understanding the physical properties of phenylurea-based materials, such as their melting points, solubility, and mechanical strength.

Self-Assembly Properties of Substituted Phenylureas

The self-assembly of substituted phenylureas in solution is a dynamic process driven primarily by hydrogen bonding. In non-polar solvents, phenylurea derivatives can form a variety of aggregates, including dimers, oligomers, and higher-order structures. The strength and directionality of the N-H···O hydrogen bonds are the key driving forces for this assembly process.

The nature of the substituents on the phenylurea core can significantly influence the self-assembly behavior. For this compound, the phenyl group can participate in π-π stacking interactions, which can further stabilize the self-assembled structures. The 2-chloroethoxy group, being relatively flexible, might adopt various conformations that could affect the packing and morphology of the aggregates.

In some cases, the self-assembly of phenylureas can lead to the formation of gels in organic solvents. This occurs when the self-assembled fibrillar networks entangle to form a three-dimensional matrix that immobilizes the solvent. The gelation properties are highly dependent on the molecular structure, solvent, and temperature.

The self-assembly of phenylurea derivatives can also be directed by the presence of anions. The binding of an anion to the urea N-H groups can template the formation of specific supramolecular architectures, such as helical or capsular structures. This anion-templated self-assembly is a powerful strategy for the construction of complex and functional molecular systems.

Development of Phenylurea-Functionalized Materials (e.g., Polymers, Films)

The robust hydrogen bonding and self-assembly properties of phenylureas make them attractive building blocks for the development of functional materials, including polymers and thin films.

Phenylurea-Functionalized Polymers:

Polyureas are a class of polymers that contain the urea linkage in their backbone. They are typically synthesized by the polyaddition reaction of a diisocyanate with a diamine. These materials are known for their excellent mechanical properties, including high tensile strength and elasticity, which are attributed to the extensive hydrogen bonding between the polymer chains.

Alternatively, phenylurea moieties can be incorporated as side chains or end groups in other polymer backbones. This functionalization can impart specific properties to the material, such as self-healing capabilities or responsiveness to external stimuli. For example, polymers functionalized with phenylurea groups can exhibit reversible cross-linking through hydrogen bonding, allowing the material to repair itself after damage.

Phenylurea-Functionalized Films:

Thin films functionalized with phenylurea derivatives can be prepared on various substrates. These films can be designed to have specific surface properties, such as enhanced adhesion or selective recognition of certain molecules. For instance, a surface modified with a phenylurea-based receptor could be used as a sensor for the detection of specific anions in solution.

The 2-chloroethoxy group in this compound provides a reactive handle for covalent attachment to surfaces or incorporation into polymer chains. The chloro group can undergo nucleophilic substitution reactions, allowing for the grafting of the phenylurea moiety onto a material. Phenyl carbamate functionalized zinc oxide nanorods have been fabricated on cellulose filter paper and used for thin film microextraction. rsc.orgrsc.org

The self-assembly of phenylurea derivatives on surfaces can also be used to create highly ordered monolayers or multilayers. These ordered structures can have applications in areas such as nonlinear optics and molecular electronics.

Environmental Fate and Degradation Studies of 1 2 Chloroethoxy 3 Phenylurea

Biodegradation Pathways by Microorganisms (e.g., Fungi, Bacteria)

The primary mechanism for the degradation of phenylurea herbicides in the environment is microbial activity. oup.comoup.comresearchgate.net Both bacteria and fungi have been identified as capable of transforming these compounds, although complete mineralization is often slow. oup.com

Bacterial Degradation: Bacterial degradation of phenylurea herbicides typically initiates with the modification of the urea (B33335) side chain. oup.comnih.gov A common pathway involves sequential N-dealkylation. For N,N-dimethyl substituted phenylureas like diuron (B1670789), this proceeds through N-demethylation to form monomethyl and then didemethylated metabolites. oup.comgeus.dk For 1-(2-Chloroethoxy)-3-phenylurea, which lacks N-alkyl groups, this specific pathway would not be primary. Instead, hydrolysis of the urea bridge is a likely initial step, catalyzed by amidase or hydrolase enzymes, leading to the formation of aniline (B41778) derivatives. oup.comacs.org

Several bacterial genera have been identified as phenylurea degraders, including Arthrobacter, Bacillus, Burkholderia, Ochrobactrum, and Sphingomonas. nih.govnih.govnih.gov For instance, Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove herbicides like diuron and linuron (B1675549) from aqueous solutions. nih.gov Similarly, Arthrobacter sp. N2 can degrade diuron, chlorotoluron, and isoproturon. nih.gov The efficiency of degradation can be influenced by the specific bacterial strain and the structure of the herbicide. nih.gov

Fungal Degradation: Fungi also play a significant role in the degradation of phenylurea herbicides and may employ different metabolic pathways than bacteria. nih.govyork.ac.uk Fungal degradation can involve N-dealkylation, similar to bacteria, but also hydroxylation of the phenyl ring. nih.govyork.ac.uk Genera such as Aspergillus, Mortierella, Cunninghamella, and Rhizopus have been shown to transform various phenylurea herbicides. oup.comyork.ac.ukresearchgate.net The fungus Mortierella sp. Gr4, for example, can dealkylate and hydroxylate isoproturon, diuron, linuron, and chlorotoluron. nih.govyork.ac.uk Fungal pathways can sometimes lead to the formation of novel metabolites not typically observed in bacterial degradation. nih.gov

For this compound, it is anticipated that microorganisms would initially target the ether linkage in the chloroethoxy group or the urea bridge itself, leading to cleavage and the formation of simpler aromatic and aliphatic compounds.

Table 1: Microorganisms Involved in the Biodegradation of Phenylurea Herbicides


Microorganism TypeGenusPhenylurea Herbicides DegradedPrimary Degradation Pathway
BacteriaOchrobactrumDiuron, Linuron, Chlorotoluron, IsoproturonN-dealkylation
BacteriaArthrobacterDiuron, Chlorotoluron, IsoproturonHydrolysis of urea side chain
BacteriaSphingomonasIsoproturonSequential N-demethylation
FungiMortierellaIsoproturon, Diuron, Linuron, ChlorotoluronN-dealkylation and Hydroxylation
FungiAspergillusDiuronN-dealkylation

Photolytic and Hydrolytic Stability under Environmental Conditions

Photolytic Stability: Phenylurea herbicides are generally unstable under photolytic conditions, meaning they can be degraded by sunlight. researchgate.netchromatographyonline.com The rate of photodegradation is influenced by factors such as pH, temperature, and the presence of photosensitizing substances in the water. researchgate.net Studies on compounds like linuron, chlorotoluron, and diuron have shown that they undergo photooxidation when exposed to UV radiation. researchgate.net The degradation process often involves reactions with hydroxyl radicals, leading to hydroxylation of the aromatic ring, demethylation, dearylation, and dechlorination. nih.gov For this compound, it is expected that the chloroethoxy side chain and the phenyl ring would be susceptible to photolytic attack, leading to its degradation in sunlit surface waters.

Hydrolytic Stability: The hydrolytic stability of phenylurea herbicides is significantly dependent on pH. acs.org In general, they are more stable under neutral to alkaline conditions and hydrolyze more rapidly under acidic conditions. researchgate.net The sulfonylurea class of herbicides, which shares the urea functional group, shows increased degradation rates in acidic solutions. acs.org The hydrolysis of the urea linkage is a key degradation pathway. For this compound, the presence of the electron-withdrawing chloroethoxy group may influence the stability of the urea bond, potentially affecting its hydrolysis rate compared to other phenylureas.

Metabolite Identification and Characterization during Degradation Processes

The degradation of phenylurea herbicides results in the formation of various metabolites, which can sometimes be more toxic than the parent compound. nih.govoup.com Common metabolic pathways and their resulting products include:

N-Dealkylation: For N,N-dimethyl substituted phenylureas, this leads to the formation of monomethyl and dimethylated urea derivatives. For example, the degradation of diuron produces N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU). nih.govresearchgate.net

Hydrolysis: The cleavage of the urea bond leads to the formation of corresponding anilines. For instance, diuron degradation can yield 3,4-dichloroaniline (3,4-DCA). nih.govresearchgate.net

Hydroxylation: This process, often mediated by fungi, results in the addition of a hydroxyl group to the phenyl ring. nih.gov

For this compound, degradation is expected to produce phenylurea, aniline, and potentially chlorinated ethanol and other related compounds through the cleavage of the ether and urea linkages. The identification of these metabolites is crucial for a complete environmental risk assessment.

Sorption and Leaching Behavior in Soil Matrices

The mobility of phenylurea herbicides in soil is largely governed by sorption processes, which are influenced by soil properties such as organic carbon content, clay content, and pH. nih.govsagrainmag.co.zausda.gov

Sorption: Phenylurea herbicides tend to adsorb to soil organic matter and clay particles. nih.govsagrainmag.co.za The strength of this adsorption is a key factor in determining their potential for leaching into groundwater. sagrainmag.co.za The Freundlich adsorption coefficient (Kf) is often used to quantify the sorption capacity of a soil for a particular pesticide. Higher Kf values indicate stronger sorption and lower mobility. nih.gov The chemical structure of the herbicide also plays a significant role; for example, the presence of halogen atoms on the phenyl ring generally increases sorption. nih.govresearchgate.net The phenoxy group in some phenylureas has also been identified as a key structural feature for strong adsorption. nih.gov Given its structure, this compound is expected to exhibit moderate sorption in soils, with the degree of sorption being positively correlated with the organic matter content of the soil.

Leaching: The potential for a pesticide to leach through the soil profile is inversely related to its sorption. sagrainmag.co.za Phenylurea herbicides are classified as having low to moderate adsorptivity to soil, which makes them mobile. nih.gov Consequently, they are frequently detected in surface and groundwater. nih.govchromatographyonline.com The leaching potential is higher in sandy soils with low organic matter content and in regions with high rainfall or irrigation. sagrainmag.co.zausda.gov Studies on various phenylurea herbicides have shown that those with lower water solubility and higher octanol-water partition coefficients (Kow) tend to be less mobile. nih.gov

Table 2: Factors Influencing Sorption and Leaching of Phenylurea Herbicides in Soil


FactorInfluence on SorptionInfluence on Leaching
Soil Organic Carbon ContentIncreases sorptionDecreases leaching
Clay ContentIncreases sorptionDecreases leaching
Soil pHCan influence the charge of soil particles and the herbicide, affecting sorptionCan influence mobility depending on the specific herbicide and soil type
Herbicide Water SolubilityHigher solubility generally leads to lower sorptionHigher solubility generally leads to higher leaching potential
Herbicide Octanol-Water Partition Coefficient (Kow)Higher Kow generally leads to higher sorptionHigher Kow generally leads to lower leaching potential

Quantitative Structure-Property Relationship (QSPR) for Environmental Mobility and Fate (e.g., Aqueous Solubility of Related Pesticides)

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the environmental behavior of chemicals when experimental data is lacking. nih.govresearchgate.netnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, such as aqueous solubility, sorption, and degradation rate. nih.govresearchgate.net

For phenylurea herbicides, QSPR models have been developed to predict properties like chromatographic retention times, which are related to their environmental mobility. nih.gov Key molecular descriptors used in these models often include electronic, solvation, lipophilic, and steric properties. nih.gov For instance, hydration free energy and dipole moment have been identified as important properties for modeling the behavior of phenylurea herbicides. nih.gov

Aqueous Solubility: Aqueous solubility is a critical parameter for assessing the environmental fate of a pesticide, as it influences its potential for runoff and leaching. sagrainmag.co.zaresearchgate.net QSPR models can be used to predict the aqueous solubility of pesticides for which experimental data are not available. researchgate.netnih.gov These models typically use descriptors that account for the energy of solvation and sublimation. nih.gov For this compound, a QSPR approach could provide an estimate of its water solubility, which would be essential for predicting its mobility in soil and aquatic systems. The presence of the polar chloroethoxy group is likely to influence its solubility compared to other phenylurea herbicides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.